molecular formula C22H15F2N3O4S2 B2545081 Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1260999-16-3

Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B2545081
CAS No.: 1260999-16-3
M. Wt: 487.5
InChI Key: JHNAMFJKKOXACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C22H15F2N3O4S2 and its molecular weight is 487.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart were prepared and utilized as reagents for the synthesis of various heterocyclic systems, such as N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and others. These compounds underline the versatility of such structures in accessing diverse chemical scaffolds for potential applications in drug discovery and material science (Selič et al., 1997).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

A study highlighted the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, aiming to act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The classical analogue demonstrated potent dual inhibitory activities, indicating the potential of these compounds in therapeutic applications, particularly in cancer treatment by targeting key enzymes in the folate pathway (Gangjee et al., 2008).

Design and Biological Activities of Novel Compounds

Research into thiopyrimidine-glucuronide compounds for their promising biological activities showcased the synthesis of various benzisoxazoles derivatives, which were then transformed through oxidation and reaction with D-gluconic acid. This work exemplifies the ongoing efforts to design novel compounds that can serve as potential therapeutics, with a focus on the unique chemical transformations enabled by such complex molecules (Wanare, 2022).

Mechanism of Action

    Target of action

    Compounds with a thieno[3,2-d]pyrimidin-2-yl structure, like “Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate”, are often associated with antiviral activities . They could potentially target viral enzymes or proteins, disrupting the virus’s ability to replicate.

Properties

IUPAC Name

methyl 2-[[2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O4S2/c1-31-21(30)15-4-2-3-5-16(15)25-18(28)11-33-22-26-17-6-7-32-19(17)20(29)27(22)14-9-12(23)8-13(24)10-14/h2-10H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNAMFJKKOXACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.